molecular formula C5H6N2O B133121 2-Methylpyrimidin-5-ol CAS No. 35231-56-2

2-Methylpyrimidin-5-ol

Cat. No.: B133121
CAS No.: 35231-56-2
M. Wt: 110.11 g/mol
InChI Key: OHFVPBGSKPYIED-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methylpyrimidin-5-ol can be achieved through various methods. One common approach involves the reaction of 2-methylpyrimidine with hydroxylamine under acidic conditions to yield the desired product . Another method includes the cyclization of appropriate precursors in the presence of catalysts such as zinc chloride .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The raw materials are readily available, and the process is designed to be cost-effective and scalable .

Chemical Reactions Analysis

Types of Reactions: 2-Methylpyrimidin-5-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted pyrimidine derivatives .

Scientific Research Applications

Chemistry

  • Building Block for Synthesis : 2-Methylpyrimidin-5-ol is frequently used as a precursor in the synthesis of more complex pyrimidine derivatives. Its ability to undergo various chemical reactions—including oxidation, reduction, and substitution—allows it to serve as a versatile building block in organic synthesis.
Reaction TypeDescription
OxidationForms oxo derivatives.
ReductionConverts to different reduced forms.
SubstitutionHydroxyl group can be replaced by other groups.

Biology

  • Precursor for Bioactive Molecules : The compound serves as a precursor in the synthesis of biologically active molecules. Its derivatives have shown promise as anti-inflammatory, antibacterial, and antiviral agents, demonstrating potential therapeutic effects.

Medicine

  • Pharmaceutical Applications : Research indicates that derivatives of this compound can inhibit enzymes such as cyclooxygenase (COX), which plays a role in inflammation pathways. This inhibition can reduce the production of inflammatory mediators like prostaglandin E2_2 .
DerivativePotential Application
COX InhibitorsAnti-inflammatory drugs
Antibacterial AgentsTreatment for bacterial infections
Antiviral AgentsPotential treatments for viral infections

Industry

  • Agrochemicals : The compound finds applications in the production of agrochemicals, where it acts as an intermediate in the synthesis of herbicides and pesticides.

Case Study 1: Synthesis of Anti-inflammatory Agents

A study explored the synthesis of novel anti-inflammatory agents derived from this compound. The derivatives were tested for their ability to inhibit COX enzymes, demonstrating significant anti-inflammatory activity comparable to existing non-steroidal anti-inflammatory drugs (NSAIDs) .

Case Study 2: Antibacterial Activity

Research conducted on various derivatives of this compound revealed potent antibacterial properties against Gram-positive bacteria. In vitro tests indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) lower than those of commonly used antibiotics .

Comparison with Similar Compounds

Uniqueness: 2-Methylpyrimidin-5-ol is unique due to the presence of both a methyl group and a hydroxyl group on the pyrimidine ring. This combination imparts distinct chemical properties and reactivity, making it valuable in various synthetic and research applications .

Biological Activity

2-Methylpyrimidin-5-ol is a pyrimidine derivative that has garnered attention for its diverse biological activities. This compound is characterized by a methyl group at the second position of the pyrimidine ring, which contributes to its reactivity and interaction with various biological targets. The following sections will detail its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C6H7N3OC_6H_7N_3O. The presence of the hydroxyl group at position 5 enhances its solubility and reactivity, making it a useful scaffold in medicinal chemistry. The compound's ability to form hydrogen bonds plays a crucial role in its interactions with biological macromolecules, such as enzymes and receptors.

Biological Activities

Research has indicated that this compound exhibits several significant biological activities:

  • Antiviral Activity : Derivatives of this compound have shown promising antiviral properties, particularly against Tobacco Mosaic Virus (TMV). Some methylthio derivatives have demonstrated efficacy surpassing that of commercial antiviral agents.
  • Antiparasitic Effects : Compounds related to this compound have been investigated for their antitrypanosomal and antiplasmodial activities, suggesting potential applications in treating diseases caused by Trypanosoma and Plasmodium species.
  • Enzyme Inhibition : The compound has been explored as an inhibitor of β-glucuronidase, an enzyme implicated in various pathological conditions. This inhibition may alter metabolic pathways associated with disease progression.

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

  • Enzyme Binding : The compound binds to active sites on enzymes, inhibiting their activity. This mechanism is particularly relevant in the context of β-glucuronidase inhibition.
  • Hydrogen Bonding : The hydroxyl group facilitates hydrogen bonding with biological macromolecules, enhancing the compound's affinity for its targets.
  • Structural Modifications : Variations in substituents on the pyrimidine ring can lead to altered pharmacological profiles, allowing for tailored therapeutic applications.

Case Studies

Several studies highlight the potential applications of this compound and its derivatives:

Case Study 1: Antiviral Efficacy

A study investigating the antiviral properties of methylthio derivatives of this compound found that certain compounds exhibited significant activity against TMV, suggesting potential agricultural applications for crop protection against viral infections.

Case Study 2: Antiparasitic Research

Research into the antitrypanosomal effects of pyrimidine derivatives indicated that modifications at the 2-position could enhance activity against Trypanosoma species. This opens avenues for developing new treatments for diseases like Chagas disease.

Comparative Analysis

The table below compares this compound with related compounds based on their biological activities:

Compound NameMolecular FormulaBiological Activity
This compoundC6H7N3OC_6H_7N_3OAntiviral, Antiparasitic
4-Amino-2-methylpyrimidin-5-olC6H8N4OC_6H_8N4OAntitrypanosomal, β-glucuronidase inhibitor
Methylthio derivativeVariesAntiviral (TMV)

Properties

IUPAC Name

2-methylpyrimidin-5-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2O/c1-4-6-2-5(8)3-7-4/h2-3,8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHFVPBGSKPYIED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C=N1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60336731
Record name 2-Methylpyrimidin-5-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60336731
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

110.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35231-56-2
Record name 2-Methylpyrimidin-5-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60336731
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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